molecular formula C20H21FN2O2 B2819347 2-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941953-27-1

2-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2819347
CAS RN: 941953-27-1
M. Wt: 340.398
InChI Key: DVEBWBDZECDJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as FP-TQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FP-TQ is a novel small molecule that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl acetamides, which share a structural resemblance with the compound , has demonstrated significant analgesic and anti-inflammatory activities. These compounds were synthesized and evaluated for their effectiveness in comparison to standard drugs, showing promising results with moderate to potent activities and mild ulcerogenic potential, suggesting potential applications in pain and inflammation management (Alagarsamy et al., 2015).

Antiproliferative Activity and VEGFR-2-TK Inhibition

Another study synthesized derivatives that demonstrated significant anticancer activity, particularly through the inhibition of VEGFR-2 tyrosine kinase. These compounds showed higher cytotoxic activity against breast cancer cell lines than some standard treatments, indicating a potential application in cancer therapy (Hassan et al., 2021).

Structural Characterization

A specific study focused on the structural characterization of a similar compound, providing detailed insights into its molecular structure through various spectroscopic analyses. This foundational work aids in the understanding of the compound's chemical behavior and potential interactions in biological systems (Durgadas et al., 2013).

Antimalarial Properties

Derivatives of similar compounds have been explored for their antimalarial properties, revealing the potential for these chemicals in the development of new antimalarial drugs. This research contributes to the ongoing search for effective treatments against resistant strains of malaria (Mphahlele et al., 2017).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents suggests the versatility of these compounds in combating fungal infections. Optimization of the chemical structure has led to improved stability and in vitro antifungal activity, showing promise for therapeutic applications (Bardiot et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-11-23-18-9-8-17(13-15(18)5-10-20(23)25)22-19(24)12-14-3-6-16(21)7-4-14/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBWBDZECDJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.